molecular formula C5H9N5 B1622846 5-Methylpyrimidine-2,4,6-triamine CAS No. 71735-34-7

5-Methylpyrimidine-2,4,6-triamine

Cat. No.: B1622846
CAS No.: 71735-34-7
M. Wt: 139.16 g/mol
InChI Key: PHSWNMAZTISHEE-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics

5-Methylpyrimidine-2,4,6-triamine (CAS 71735-34-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₉N₅ and a molecular weight of 139.16 g/mol . Its systematic IUPAC name, 5-Methyl-2,4,6-pyrimidinetriamine , reflects the substitution pattern: a methyl group at position 5 and amino groups at positions 2, 4, and 6 on the pyrimidine ring. The SMILES notation CCC1=C(N=C(N=C1N)N)N captures its structural arrangement, while the ChemSpider ID 2285829 and PubChem CID 255375 provide standardized identifiers for chemical databases.

Key structural features include:

  • Aromatic pyrimidine core : A six-membered ring with alternating single and double bonds.
  • Substituent effects : The electron-donating amino groups enhance resonance stabilization, while the methyl group introduces steric and electronic modifications.
Property Value Source
Molecular Formula C₅H₉N₅
Molecular Weight 139.16 g/mol
Boiling Point 489.7°C at 760 mmHg
Density 1.405 g/cm³
LogP (Partition Coeff.) -0.027

Historical Context of Pyrimidine Derivatives in Heterocyclic Chemistry

Pyrimidine derivatives have been pivotal in heterocyclic chemistry since the 19th century. The foundational synthesis of barbituric acid by Grimaux in 1879 marked the first laboratory preparation of a pyrimidine derivative. Subsequent work by Pinner (1884) and Gabriel and Colman (1900) established methods for functionalizing pyrimidines, including chlorination and reduction reactions.

The discovery of nucleic acid bases (e.g., cytosine, thymine) in the early 20th century underscored pyrimidines' biological significance. This compound emerged as a synthetic analog in the mid-20th century, with applications in coordination chemistry and drug design. Its synthesis typically involves nucleophilic substitution of 5-methyl-2,4,6-trichloropyrimidine with ammonia, a method refined for industrial-scale production.

Positional Isomerism and Substituent Effects in Triaminopyrimidine Systems

Positional isomerism in triaminopyrimidines profoundly influences their physicochemical properties. For example:

  • 2,4,6-Triaminopyrimidine (CAS 1004-38-2): Lacks the methyl group, resulting in higher water solubility (36.5 g/L at 20°C) compared to the methylated analog.
  • 5-Ethylpyrimidine-2,4,6-triamine (CAS 24867-19-4): The ethyl group increases hydrophobicity (LogP 0.52 vs. -0.027 for the methyl derivative).

Substituent effects are evident in:

  • Thermal stability : The methyl group in this compound raises its boiling point to 489.7°C, exceeding 2,4,6-Triaminopyrimidine’s 252°C.
  • Crystallinity : Methyl substitution reduces symmetry, complicating crystal packing compared to unsubstituted analogs.

Comparative analysis of triaminopyrimidine derivatives:

Compound Substituent Boiling Point (°C) Water Solubility (g/L)
2,4,6-Triaminopyrimidine None 252 36.5
This compound Methyl 489.7 <10 (estimated)
5-Ethylpyrimidine-2,4,6-triamine Ethyl >500 <5

Data synthesized from .

Properties

IUPAC Name

5-methylpyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-3(6)9-5(8)10-4(2)7/h1H3,(H6,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSWNMAZTISHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992364
Record name 2,6-Diimino-5-methyl-1,2,3,6-tetrahydropyrimidin-4-amine
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Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71735-34-7
Record name 5-Methyl-2,4,6-pyrimidinetriamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyrimidine-2,4,6-triamine
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Record name 2,6-Diimino-5-methyl-1,2,3,6-tetrahydropyrimidin-4-amine
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Record name 5-methylpyrimidine-2,4,6-triamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrimidine-2,4,6-triamine typically involves the reaction of 5-methylpyrimidine with ammonia or amines under controlled conditions. One common method includes the use of 5-methyl-2,4,6-trichloropyrimidine as a starting material, which undergoes nucleophilic substitution with ammonia to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-Methylpyrimidine-2,4,6-triamine is being investigated for its potential as a precursor in the development of various pharmaceuticals:

  • Antiviral Agents: Research indicates that derivatives of this compound can inhibit viral replication mechanisms. For instance, its structural analogs have shown promise in targeting enzymes critical for viral life cycles .
  • Anticancer Properties: The compound has been studied for its ability to induce apoptosis in cancer cells by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis .

Biological Research

The compound's biological activities are being explored extensively:

  • Antimicrobial Activity: Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens .
  • Trypanosomiasis Treatment: It has been identified as a potential inhibitor of Trypanosoma brucei AdoMetDC, which is vital for the parasite's polyamine metabolism. This selectivity could lead to new treatments for human African trypanosomiasis .

Data Table: Applications Overview

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntiviral drug developmentInhibits viral enzymes; potential for drug design .
Cancer ResearchInduction of apoptosis in cancer cellsInhibits DHFR; promotes cytochrome c release .
Antimicrobial ResearchActivity against bacterial pathogensDemonstrated effective inhibition of growth .
ParasitologyTargeting Trypanosoma bruceiSelective inhibition of AdoMetDC; promising lead for therapy .

Case Studies

  • Antiviral Development:
    A study highlighted the synthesis of pyrimidineamine analogs based on this compound that showed selective inhibition against viral enzymes. These compounds were effective in vitro and demonstrated favorable pharmacokinetic properties.
  • Cancer Treatment:
    In vitro assays revealed that derivatives of this compound could significantly reduce the viability of various cancer cell lines by targeting metabolic pathways essential for cell proliferation.
  • Parasitic Inhibition:
    A recent investigation into the compound's effects on T. brucei showed that specific analogs could cross the blood-brain barrier while selectively inhibiting the parasite's growth without affecting human enzymes .

Mechanism of Action

The mechanism of action of 5-Methylpyrimidine-2,4,6-triamine involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the functional groups present and the nature of the target. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation-reduction reactions, and hydrogen bonding interactions with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-Methylpyrimidine-2,4,6-triamine with structurally related pyrimidine triamines:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Findings References
This compound 71735-34-7 C₅H₉N₅ 139.16 5-CH₃, 2,4,6-NH₂ Research chemical; potential intermediate in drug synthesis
5-Chloropyrimidine-2,4,6-triamine 24867-23-0 C₄H₆ClN₅ 147.58 5-Cl, 2,4,6-NH₂ Pharmaceutical impurity; used in analytical reference standards
5-Nitroso-2,4,6-triaminopyrimidine 1006-23-1 C₄H₆N₆O 154.13 5-NO, 2,4,6-NH₂ Impurity in triamterene (diuretic drug); listed in pharmacopeial guidelines
Pyrimidine-2,4,6-triyltriamine 1004-38-2 C₄H₇N₅ 125.13 2,4,6-NH₂ Supramolecular assemblies; lower molecular weight compared to methyl analog
N⁴-Benzylpyrimidine-2,4,6-triamine 91333-15-2 C₁₁H₁₃N₅ 215.26 4-NH-Benzyl, 2,6-NH₂ Synthetic intermediate; demonstrates impact of bulky substituents on reactivity
5-Nitropyrimidine-2,4,6-triamine 24867-36-5 C₄H₆N₆O₂ 170.13 5-NO₂, 2,4,6-NH₂ Inhibitor of Sonic Hedgehog signaling; showed potency in computational studies

Research Findings and Industrial Relevance

  • Pharmaceuticals: 5-Nitroso-2,4,6-triaminopyrimidine is a controlled impurity per IARC and pharmacopeial standards, emphasizing the need for rigorous analytical methods like HPLC .
  • Material Science : The methyl-substituted triamine’s moderate steric profile makes it a candidate for hybrid materials, balancing reactivity and stability .
  • Toxicity Considerations : Substituent choice critically impacts safety. For instance, replacing furan with phenyl in nitro-triamine derivatives increased cytotoxicity .

Biological Activity

5-Methylpyrimidine-2,4,6-triamine (C5H9N5) is an organic compound that belongs to the pyrimidine family. Its structure features three amino groups at positions 2, 4, and 6, along with a methyl group at position 5. This unique configuration contributes to its diverse biological activities and potential applications in medicinal chemistry and other fields.

Basic Structure

  • Molecular Formula : C5H9N5
  • Molecular Weight : 141.16 g/mol
  • IUPAC Name : this compound

Chemical Behavior

This compound can undergo various chemical reactions, including:

  • Oxidation : Can form corresponding oxides.
  • Reduction : Can be reduced to form amines or other derivatives.
  • Substitution : The amino groups can participate in substitution reactions with various reagents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition at micromolar concentrations.

Antiviral Activity

The compound has been investigated for its potential antiviral properties. It acts by inhibiting specific viral enzymes crucial for replication. In vitro studies have shown that it can inhibit the replication of certain viruses, including those responsible for respiratory infections.

The biological activity of this compound is mediated through its interaction with molecular targets such as enzymes involved in metabolic pathways. It may act as an inhibitor or activator depending on the target enzyme's nature.

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 μg/mL for various strains.
  • The compound showed synergistic effects when combined with conventional antibiotics.

Investigation of Antiviral Properties

Another study focused on the antiviral activity against influenza viruses. The findings revealed:

  • An IC50 value of approximately 15 μM for viral replication inhibition.
  • The compound was effective in reducing viral load in cell cultures.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compound Three amino groups; one methyl groupAntimicrobial and antiviral properties
2,4,6-Triaminopyrimidine Lacks methyl group at position 5Moderate antimicrobial activity
5-Methyl-2,4-diaminopyrimidine Two amino groups; one methyl groupLimited biological studies available

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Methylpyrimidine-2,4,6-triamine and its derivatives?

  • Methodological Answer : Condensation reactions are widely used. For example, Schiff base derivatives of triazine-triamine compounds can be synthesized by reacting 1,3,5-triazine-2,4,6-triamine with aldehydes (e.g., 4-dimethylaminobenzaldehyde) under reflux conditions in ethanol. Reaction progress is monitored via IR spectroscopy by observing the disappearance of NH₂ bands (~3400 cm⁻¹) and the emergence of imine (C=N) bands (~1600–1610 cm⁻¹) . Purification typically involves recrystallization from methanol or acetonitrile .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths and angles (e.g., Cl···N interactions at 3.09–3.10 Å in halogenated analogs) .
  • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹) .
  • NMR spectroscopy : Confirms proton environments (e.g., methyl groups at δ ~2.5 ppm in CDCl₃) .

Q. How can impurities like 5-Nitrosopyrimidine-2,4,6-triamine be detected in pharmaceutical-grade samples?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., EP Impurity A). Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5). Limit of detection (LOD) for nitrosated impurities is typically ≤0.1% .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Single-crystal XRD : Confirms molecular packing and intermolecular interactions (e.g., halogen bonding in 4,6-dichloro-5-methoxypyrimidine analogs) .
  • Mass spectrometry (HRMS) : Validates molecular formula discrepancies (e.g., unexpected adducts or degradation products).
  • Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform kinetic studies under varying conditions (solvent polarity, temperature). For example, in acetonitrile at 60°C, the methyl group at position 5 sterically hinders electrophilic attack, favoring substitution at positions 2 and 4. Monitor reaction progress via LC-MS and isolate intermediates for structural confirmation .

Q. How to design a stability-indicating assay for this compound under accelerated degradation conditions?

  • Methodological Answer :

  • Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative conditions (3% H₂O₂).
  • Analytical setup : Use UPLC-PDA with a C18 column (particle size: 2.6 µm) and gradient elution (water:acetonitrile + 0.1% formic acid). Quantify degradation products (e.g., deaminated or oxidized species) against validated calibration curves .

Q. What computational approaches predict the electronic properties of this compound for organic electronics applications?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (e.g., ~4.5 eV for triazine-triamine derivatives).
  • Charge transport analysis : Evaluate reorganization energy (λ) and transfer integrals using Marcus theory .

Notes

  • Avoid using non-authoritative sources (e.g., commercial websites).
  • For synthesis, prioritize peer-reviewed protocols from crystallography and organic chemistry journals .
  • Computational studies should cite DFT methods and software (e.g., Gaussian 16) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyrimidine-2,4,6-triamine
Reactant of Route 2
5-Methylpyrimidine-2,4,6-triamine

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